

Comprehensive Spectroscopic Profiling of N-Furfurylformamide

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Compound of Interest

Compound Name: N-Furfurylformamide

CAS No.: 72693-10-8

Cat. No.: B036482

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A Technical Guide for Synthetic & Medicinal Chemists

Compound: N-Furfurylformamide CAS: 615-87-2 Formula: C₆H₇NO₂ MW: 125.13 g/mol

Executive Summary & Structural Context

N-Furfurylformamide serves as a critical intermediate in the synthesis of furan-based pharmaceuticals (e.g., furosemide analogues) and agrochemicals. Its spectroscopic signature is defined by two dominant features:

- **Amide Rotamerism:** The partial double-bond character of the C–N bond restricts rotation, resulting in distinct cis (E) and trans (Z) rotamers observable in NMR at room temperature.
- **Furan Stability:** In Mass Spectrometry (MS), the formation of the resonance-stabilized furfuryl cation (m/z 81) dominates the fragmentation pathway.

Synthesis & Sample Preparation

Context for Spectral Interpretation: The compound is typically synthesized via the N-formylation of furfurylamine using ethyl formate or formic acid. Consequently, common impurities include unreacted furfurylamine and difurfuryl byproducts.

Spectroscopy Sample Prep Protocol:

- NMR: Dissolve ~10 mg in 0.6 mL CDCl_3 (Chloroform-d). Note: DMSO-d_6 is an alternative, but CDCl_3 provides better resolution of rotameric populations due to slower exchange rates.
- MS: Dilute to 10 $\mu\text{g/mL}$ in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.
- IR: Prepare a thin film (neat) on a NaCl/KBr plate or use ATR (Attenuated Total Reflectance) for liquid samples.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI, 70 eV) or ESI (+).

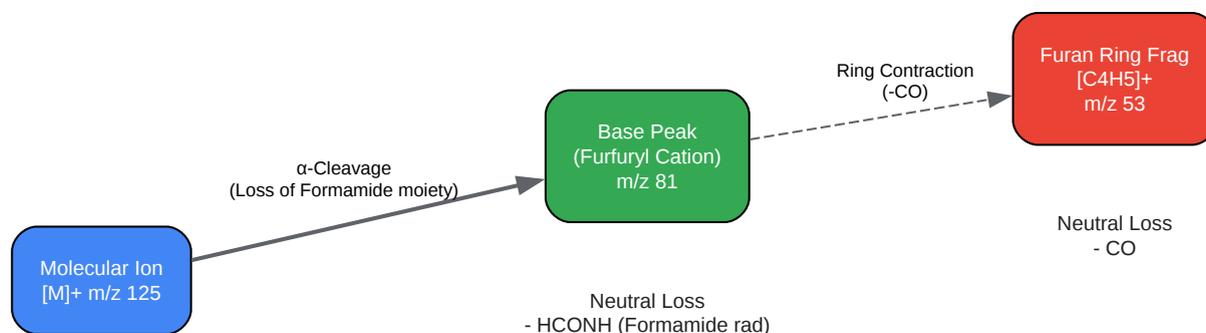
Fragmentation Logic

The mass spectrum is characterized by a stable molecular ion (

) and a dominant base peak corresponding to the cleavage of the amide bond.

- Molecular Ion (): m/z 125 (Distinct, usually 20-40% intensity).
- Base Peak (): m/z 81. This peak arises from -cleavage at the N- CH_2 bond, generating the highly stable furfuryl cation ().
- Secondary Fragments: m/z 53 (Loss of CO from the furan ring) and m/z 29 (CHO radical).

MS Fragmentation Pathway (Graphviz)



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Caption: Proposed EI-MS fragmentation pathway highlighting the formation of the resonance-stabilized furfuryl cation (m/z 81).

Infrared (IR) Spectroscopy

Methodology: FT-IR (Neat film/ATR).

The IR spectrum distinguishes the secondary amide and the furan ring. The absence of a broad O-H stretch (3400 cm^{-1}) confirms the purity from water or furfuryl alcohol.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment / Notes
N-H Stretch	3280 - 3300	Medium	Characteristic of secondary amides (trans-isomer H-bonding).
C-H Stretch	3120, 2920	Weak	Furan aromatic C-H (3120) and Methylene C-H (2920).
Amide I (C=O)	1660 - 1690	Strong	Carbonyl stretch. Lower than aldehydes due to resonance.
Amide II	1530 - 1550	Strong	N-H bending coupled with C-N stretching.
Furan Ring	1505, 1420	Medium	C=C ring skeletal vibrations.
C-O-C Stretch	1150, 1015	Medium	Characteristic furan ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 400 MHz ¹H NMR in CDCl₃ at 298 K.

Rotameric Equilibrium

N-Furfurylformamide exists as a mixture of two rotamers (Major/Minor ratio ~ 75:25 to 80:20).

- Major Rotamer (trans/Z): The bulky furfuryl group is trans to the carbonyl oxygen (anti-periplanar to the C=O bond) to minimize steric clash.
- Minor Rotamer (cis/E): The furfuryl group is cis to the carbonyl oxygen.

Note: In the table below, chemical shifts are reported for CDCl₃. Values in DMSO-d₆ will show downfield shifts for the NH proton.

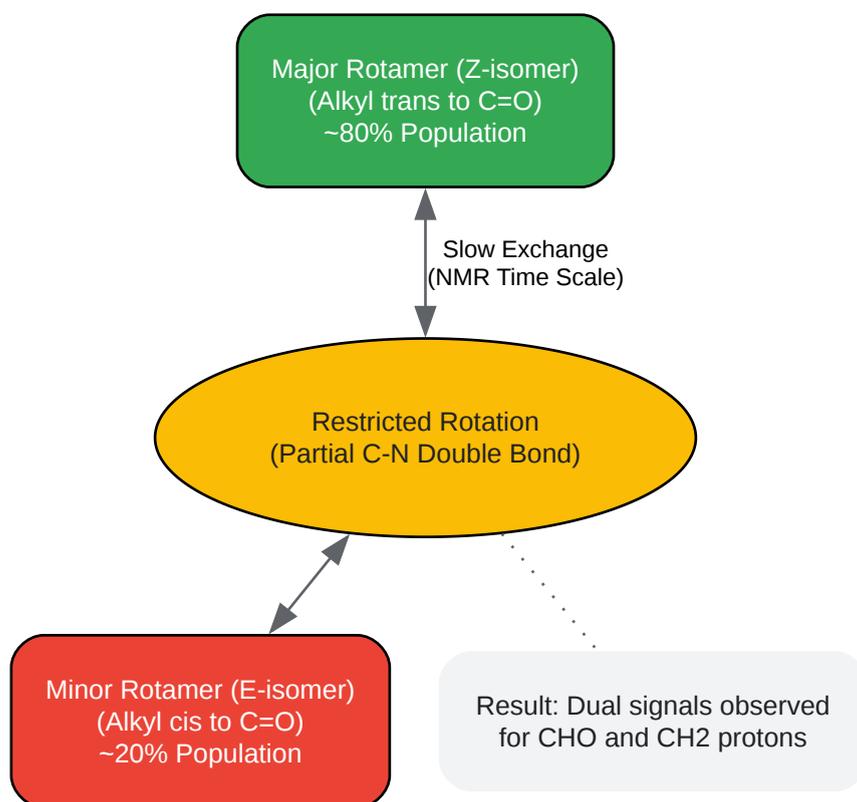
¹H NMR Data Table (CDCl₃)

Proton	Shift (δ ppm) - Major	Shift (δ ppm) - Minor	Multiplicity	Integral	Coupling (J)
CHO (Formyl)	8.20	8.05	Singlet (or broad d)	1H	J ≈ 1.5 Hz (if resolved)
NH (Amide)	6.20 (broad)	6.50 (broad)	Broad Singlet	1H	Exchangeable
Furan H-5	7.38	7.38	dd	1H	J ≈ 1.8, 0.8 Hz
Furan H-3	6.25	6.25	d	1H	J ≈ 3.2 Hz
Furan H-4	6.34	6.34	dd	1H	J ≈ 3.2, 1.8 Hz
CH ₂ (Methylene)	4.48	4.38	Doublet	2H	J ≈ 5.8 Hz (couples to NH)

¹³C NMR Data Table (CDCl₃)

Carbon	Shift (δ ppm)	Assignment
C=O	161.2 (Major) / 164.5 (Minor)	Formyl Carbon
C-2 (Furan)	149.5	Ipsso carbon (attached to CH ₂)
C-5 (Furan)	142.6	Alpha carbon in ring
C-3 (Furan)	110.5	Beta carbon
C-4 (Furan)	107.8	Beta carbon
CH ₂	37.2 (Major) / 40.5 (Minor)	Methylene bridge

Rotamer Logic Diagram (Graphviz)



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Caption: Schematic of the rotameric equilibrium caused by amide resonance, leading to signal duplication in ¹H and ¹³C NMR spectra.

References

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of N-Furfurylformamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036482#spectroscopic-data-of-n-furfurylformamide-nmr-ir-ms>]

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